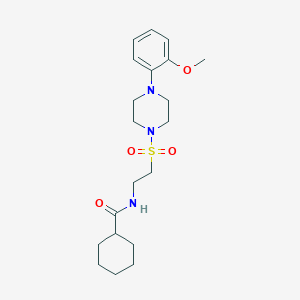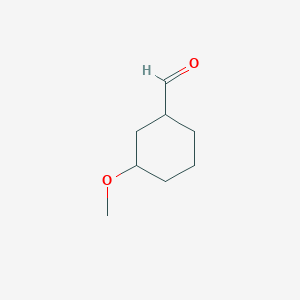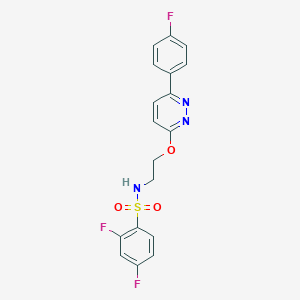
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C20H31N3O4S and its molecular weight is 409.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuroimaging Applications
Several studies have focused on the development and application of analogs of this compound for neuroimaging, particularly in positron emission tomography (PET) imaging of serotonin 5-HT1A receptors. For instance, a study by García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635, highlighting its potential as a PET radioligand for an improved in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders due to its high brain uptake, slow brain clearance, and stability against defluorination (García et al., 2014).
Receptor Binding Studies
Research by Choi et al. (2015) evaluated the use of 18F-Mefway in comparison to 18F-FCWAY for the quantification of 5-HT1A receptors in human subjects, noting that despite lower DVR values and greater bias in AUC ratio values, 18F-Mefway's resistance to in vivo defluorination makes it a promising candidate for 5-HT1A receptor imaging (Choi et al., 2015).
Development of Analogues for Enhanced Selectivity and Activity
Studies have also focused on synthesizing and evaluating analogues of this compound to achieve higher potency, selectivity, and better pharmacokinetic properties. For example, Mensonides-Harsema et al. (2000) explored ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635, aiming to improve affinity and selectivity at serotonin 5-HT1A receptor sites (Mensonides-Harsema et al., 2000).
作用機序
Target of Action
The primary target of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide is the alpha1-adrenergic receptors (α1-AR), a class of G-protein-coupled receptors (GPCRs) . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its primary targets, the alpha1-adrenergic receptors, and exhibits affinity in the range from 22 nM to 250 nM . This interaction is likely to result in changes in the receptor’s activity, potentially influencing the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The interaction of This compound with alpha1-adrenergic receptors affects the adrenergic signaling pathway . This pathway plays a crucial role in the contraction of smooth muscles in various parts of the body .
Pharmacokinetics
The pharmacokinetic properties of This compound have been studied using in silico docking and molecular dynamics simulations, along with absorption, distribution, metabolism, and excretion (ADME) calculations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of This compound ’s action are likely to be related to its interaction with alpha1-adrenergic receptors. This interaction can influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
特性
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-27-19-10-6-5-9-18(19)22-12-14-23(15-13-22)28(25,26)16-11-21-20(24)17-7-3-2-4-8-17/h5-6,9-10,17H,2-4,7-8,11-16H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLFJISUTDQHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2705844.png)
![benzo[d]thiazol-6-yl(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2705845.png)
![[2-(Hydroxymethyl)piperidin-2-yl]methanol](/img/structure/B2705846.png)

![(6-Chloro-4-methylpyridin-2-yl)-[3,3-dimethyl-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B2705850.png)
![N-(1-cyano-3-methylcyclohexyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2705855.png)
![N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2705857.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B2705859.png)
![3-(phenylsulfanyl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2705860.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclopentane-1-carboxylic acid](/img/structure/B2705863.png)
